Human Platelet TP Receptor Antagonist Potency: L 640035 vs. Nine Structural Analogs
In a direct head-to-head comparison of nine structurally dissimilar thromboxane A2 antagonists, L 640035 exhibited a pA2 value of 5.8 against U46619-induced human washed platelet aggregation, placing it within the intermediate potency tier of the evaluated series. The most potent compound in this direct comparison, SQ 29548, displayed a pA2 of 8.0 (approximately 160-fold higher affinity by dissociation constant). L 640035 demonstrated activity approximately 3.2-fold lower than BM 13505 (Daltroban, pA2 = 6.3) and roughly equipotent to SK&F 88046 (pA2 = 5.7) [1].
| Evidence Dimension | TP receptor antagonist potency (pA2 value) |
|---|---|
| Target Compound Data | pA2 = 5.8 (95% confidence limits: 5.4-6.2) |
| Comparator Or Baseline | SQ 29548 (pA2 = 8.0); BM 13505/Daltroban (pA2 = 6.3); SK&F 88046 (pA2 = 5.7); BM 13177/Sulotroban (pA2 = 4.9); ICI 185282 (pA2 = 6.5); AH 23848 (pA2 = 5.9); L-636499 (pA2 = 5.4) |
| Quantified Difference | L 640035 is 158-fold less potent than SQ 29548; 3.2-fold less potent than BM 13505; 8-fold more potent than BM 13177 |
| Conditions | Human washed platelet aggregation; agonist: U46619 (thromboxane mimetic); Schild analysis; n ≥ 4 determinations |
Why This Matters
Procurement decisions should recognize that L 640035 occupies a distinct potency niche—not the highest-affinity TP antagonist available, but offering a moderate potency profile that may be advantageous for studies requiring partial receptor occupancy or where avoiding maximal receptor blockade is experimentally desirable.
- [1] Swayne, G.T.; Maguire, J.; Dolan, J.; Raval, P.; Dane, G.; Greener, M.; Owen, D.A.A. Evidence for homogeneity of thromboxane A2 receptor using structurally different antagonists. Eur. J. Pharmacol. 1988, 152(3), 311-319. View Source
